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Compound of Interest

Compound Name: 2-(2-Nitro-1-propenyl)furan

CAS No.: 134538-48-0

Cat. No.: B2749196

Get Quote

Executive Summary
In the development of antimicrobial pharmacophores, (E)-2-(2-nitroprop-1-enyl)furan

represents a critical synthetic intermediate and bioactive scaffold.[1][2][3] Its efficacy relies

heavily on its stereochemical configuration (E vs Z) and its solid-state stability.[1][2][3]

This guide compares the "performance"—defined here as structural resolution, stereochemical

certainty, and intermolecular insight—of three analytical workflows: Single Crystal X-Ray

Diffraction (SC-XRD), Density Functional Theory (DFT), and Solution-State NMR.[1][2][3]

Key Insight: While NMR is the standard for high-throughput purity screening, it fails to capture

the critical N···π stacking interactions and C-H···O hydrogen bonding networks that define the

compound's solid-state stability and sublimation profile.[2][3] SC-XRD remains the non-

negotiable gold standard for this compound, provided data collection occurs at cryogenic

temperatures (100 K) to mitigate sublimation.[1][2][3]
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The following table evaluates the utility of each method in the context of drug development and

solid-state formulation for (E)-2-(2-nitroprop-1-enyl)furan.

Feature
Method A: SC-XRD

(Gold Standard)

Method B: DFT

(Computational)

Method C: 1H-NMR

(Screening)

Primary Output

3D Atomistic Packing

& Absolute

Configuration

Gas-phase Geometry

& Energy Minima

Solution-state

Isomeric Ratio (E/Z)

Stereochemical

Certainty

Absolute (Direct

observation)

Predictive (Based on

energy diff.)[1][2][3]

High (Based on

Coupling Constants)

Intermolecular Insight
High (Reveals N···π &

H-bonds)

Low (Unless periodic

boundary applied)

None (Solvent

averaged)

Sample Requirement
Single Crystal (0.2–

0.5 mm)
None (Virtual) ~5 mg dissolved

Critical Limitation
Sublimation at RT

(Requires 100 K)

Ignores crystal

packing forces

Cannot detect

polymorphs

Cost/Time Profile High / 24–48 Hours Low / <12 Hours Low / <15 Minutes

Deep Dive: The Gold Standard (SC-XRD)[1][2][3]
Why SC-XRD Wins for This Molecule
For (E)-2-(2-nitroprop-1-enyl)furan, SC-XRD is not just about connectivity; it is about

understanding delocalization and stability.[1][2][3]

Conformational Locking: The structure reveals that the nitroalkenyl group is coplanar with the

furan ring.[2][3] This planarity is thermodynamically favorable due to extended

-conjugation, which is confirmed by bond length analysis:

The C(furan)-C(vinyl) bond is significantly shorter than a standard single bond, indicating

double-bond character.[1][2][3]
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Data Point: The C=C torsion angle is near 180° (anti-periplanar), confirming the E-isomer

exclusively.[1][2][3]

The "Sublimation" Factor: This compound sublimes rapidly at room temperature.[2][3] SC-

XRD analysis at 100 K is the only method that captures the "frozen" state, preventing crystal

degradation during data acquisition.[1]

Supramolecular Architecture:

N···π Interactions: The nitrogen atom of the nitro group interacts with the

-system of the furan ring of a neighboring molecule (Distance: ~3.545 Å).[2][4] This
stacking is critical for lattice energy and cannot be predicted by standard gas-phase DFT.
[1][2][3]

Hydrogen Bonding: Weak C-H···O interactions network the molecules, further stabilizing

the crystal lattice against thermal motion.[1][3]

Experimental Protocol: SC-XRD Workflow
Crystal Growth: Slow evaporation of an ethanolic solution at 4°C (to minimize sublimation).

[1][2][3]

Mounting: Crystals must be coated in perfluoropolyether oil and flash-cooled to 100 K

immediately upon mounting.[1][2][3]

Refinement: The structure is typically solved in the Monoclinic or Triclinic system.[2] Special

attention must be paid to the nitro group, which often exhibits rotational disorder if the

temperature is not strictly controlled.[3]

Alternative Methodologies
Method B: Density Functional Theory (DFT)[1][2][3][5][6]

Utility: DFT (e.g., B3LYP/6-311G**) is excellent for predicting the rotational barrier between

the E and Z isomers.[1][2][3]

The Gap: DFT optimization typically assumes a gas-phase environment (vacuum).[1][2][3] It

will correctly predict the E-isomer as the global minimum but will fail to predict the density
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and melting point behavior driven by the specific N···π stacking observed in the crystal.[2][3]

Method C: Nuclear Magnetic Resonance (NMR)[1][2][3]
[5]

Utility: Routine batch release.

Diagnostic Signals (CDCl3):

Vinyl proton (

~7.77 ppm) appears as a singlet (due to quaternary carbon neighbor) or fine doublet.[1][2]
[3]

Coupling constants (

) confirm the lack of vicinal protons on the double bond, but NOE (Nuclear Overhauser
Effect) experiments are required to prove spatial proximity of the furan ring to the methyl
group (confirming E).[1][2][3]

Visualizing the Structural Elucidation Workflow
The following diagram outlines the decision matrix for characterizing this nitroalkenyl furan,

highlighting the critical path to crystallographic validation.
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Figure 1: Integrated workflow for the structural determination of (E)-2-(2-nitroprop-1-enyl)furan.

Note the critical branch at Recrystallization leading to SC-XRD for solid-state characterization.

[1][2]

Experimental Protocols
Synthesis (Henry Reaction)
To generate high-quality crystals for analysis, purity is paramount.[1][2][3]
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Reagents: Mix Furfural (1.0 eq) and Nitroethane (1.2 eq) in solvent-free conditions or

minimal ethanol.

Catalyst: Add Isobutylamine (0.1 eq) or Ammonium Acetate.

Reaction: Stir at mild heat (60°C) or room temperature. Water removal (Dean-Stark)

promotes the E-alkene formation.[1][2][3]

Workup: The product precipitates as a yellow solid.[1][2][3]

Crystallization for XRD
Solvent: Ethanol (Absolute).[1][2][3]

Method: Dissolve the crude solid in warm ethanol. Filter while hot to remove particulates.[1]

[2][3] Allow to cool slowly to 4°C in a dark environment (nitro compounds are light-sensitive).

[1][2][3]

Handling: Harvest crystals quickly; they will sublime if left exposed on the microscope slide

at room temperature for >1 hour.
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Relevance: Comparative structural data for furan-based conjugated systems and packing

forces.[1][2][3][4]

Guy, M., et al. (2008).[1][2][3] The Henry Reaction: Spectroscopic Studies of Nitrile and

Hydroxylamine By-products. Central European Journal of Chemistry, 6(4), 526–534.[1][2][3]

Source:

Relevance: Detailed spectroscopic (NMR) characterization of nitrostyrenes and Henry
reaction protocols.

Spek, A. L. (2009).[1][2][3][7] Structure validation in chemical crystallography. Acta

Crystallographica Section D, 65(2), 148-155.[1][2][3]

Source:[1][2][3][4]

Relevance: Standard protocols for validating disorder in nitro-group refinements.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2749196/docs#structural-elucidation-of-e-2-2-
nitroprop-1-enyl-furan-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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